Lipophilicity (LogP) Comparison: Mono-tert-Butyl vs. Di-tert-Butyl vs. Unsubstituted 4-Hydroxybenzaldehyde
The target compound exhibits a calculated LogP of 3.08, placing it approximately 1.5–1.7 log units below the 3,5-di-tert-butyl analog (LogP 4.40–4.77) and approximately 1.7 log units above unsubstituted 4-hydroxybenzaldehyde (LogP 1.39) [1]. This intermediate lipophilicity is consistent with the addition of a single hydrophobic tert-butyl substituent and indicates that the compound occupies a distinct property space that cannot be achieved by either comparator .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.08 (calculated; ChemSrc database) |
| Comparator Or Baseline | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: LogP = 4.40 (XlogP) to 4.77 (experimental); 4-Hydroxybenzaldehyde: LogP = 1.39 (experimental) |
| Quantified Difference | ΔLogP ≈ –1.4 to –1.7 vs. di-tert-butyl analog; ΔLogP ≈ +1.7 vs. unsubstituted 4-hydroxybenzaldehyde |
| Conditions | Database-calculated and experimental LogP values from authoritative sources |
Why This Matters
A LogP difference of this magnitude predicts substantially different membrane permeability, aqueous solubility, and formulation behaviour—critical for applications in medicinal chemistry lead optimization or agrochemical development where precise lipophilicity tuning is required.
- [1] Plantaedb. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde entry. XlogP 4.40. https://plantaedb.com/compounds/1620-98-0 (accessed 2024). View Source
